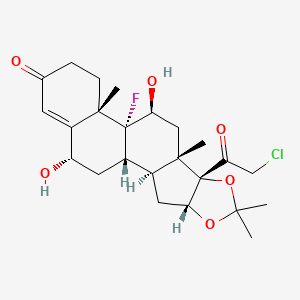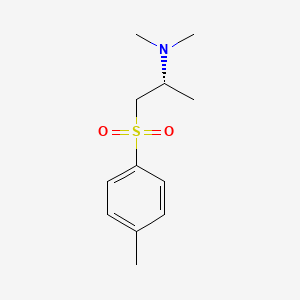
4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) is a synthetic compound derived from drospirenone, a synthetic steroidal progestin. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) involves several steps, starting from drospirenone. The key steps include:
Sulfation: Drospirenone undergoes sulfation to introduce the sulfate group.
Reduction: The compound is then reduced to form the 4,5-dihydro derivative.
Salt Formation: Finally, the triethylammonium salt is formed by reacting the sulfate derivative with triethylamine.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity .
Análisis De Reacciones Químicas
4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Further reduction can modify its chemical structure.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on various biological pathways.
Medicine: Investigated for its potential use in hormonal therapies.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) involves its interaction with specific molecular targets. It primarily acts on progesterone receptors, modulating their activity. This modulation affects various cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 4,5-Dihydro Drospirenone 3-Sulfate Triethylammonium Salt(a/b-Mixture) stands out due to its unique sulfate group and triethylammonium salt form. Similar compounds include:
Drospirenone: The parent compound with similar progestin activity.
Ethinyl Estradiol: Often combined with drospirenone in hormonal therapies.
Levonorgestrel: Another synthetic progestin with different chemical properties.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C30H49NO6S |
|---|---|
Peso molecular |
551.8 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;[(1R,2S,4R,5S,10S,11S,14S,15S,16S,18S,19S)-10,14-dimethyl-5'-oxospiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H34O6S.C6H15N/c1-22-6-3-12(30-31(26,27)28)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(25)29-24;1-4-7(5-2)6-3/h12-18,20-21H,3-11H2,1-2H3,(H,26,27,28);4-6H2,1-3H3/t12?,13-,14+,15-,16+,17+,18+,20-,21+,22-,23+,24+;/m1./s1 |
Clave InChI |
YBMDZHLQFIVJTL-HALWOYFASA-N |
SMILES isomérico |
CCN(CC)CC.C[C@]12CCC(C[C@H]1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)OS(=O)(=O)O |
SMILES canónico |
CCN(CC)CC.CC12CCC(CC1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


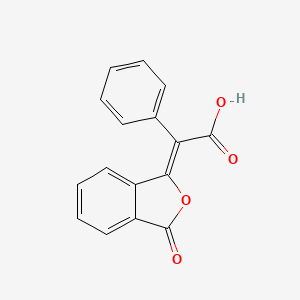
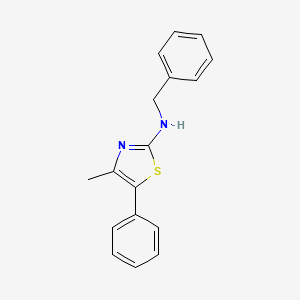
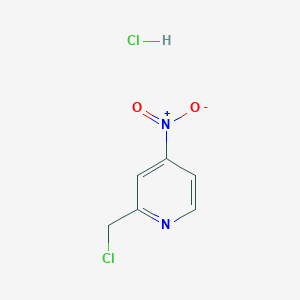
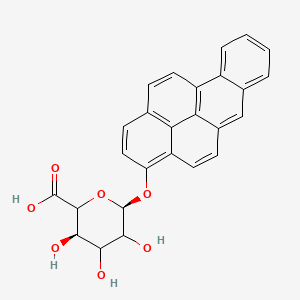
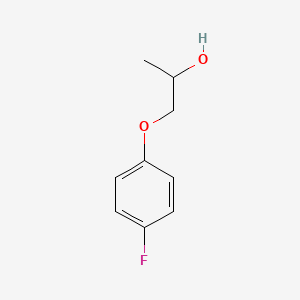
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
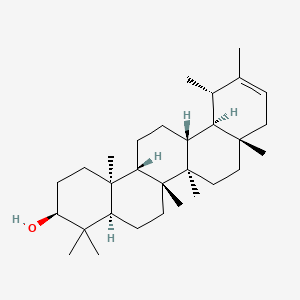

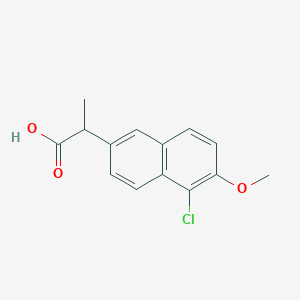
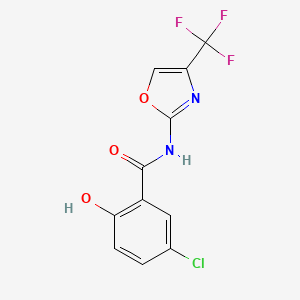
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
